molecular formula C15H15N5O2S2 B4627430 2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide

2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide

Cat. No. B4627430
M. Wt: 361.4 g/mol
InChI Key: MYBKWPWZKXESTO-UHFFFAOYSA-N
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Description

Compounds containing the 1,2,4-triazole moiety, such as the one , are of significant interest in medicinal chemistry due to their diverse biological activities. Their synthesis and characterization are crucial for developing new therapeutic agents.

Synthesis Analysis

The synthesis of related triazole compounds involves multi-step reactions, starting from basic building blocks like isothiocyanates and halides. For example, allyl- and benzylsulfanyl-substituted 2-aza-1,3,5-trienes are transformed into polyfunctionalized 4,5-dihydro-1,3-thiazoles through deprotonation and intramolecular cyclization processes (Nedolya et al., 2015).

Molecular Structure Analysis

Molecular structure determination often employs techniques like X-ray diffraction. The crystal structure of similar compounds reveals monoclinic systems and space groups, indicating how molecular arrangement affects their chemical behavior and potential bioactivity (叶姣 et al., 2015).

Chemical Reactions and Properties

Chemical reactivity in such compounds can be demonstrated through various reactions, including halogenation, thiocyanation, and nitration, which are essential for modifying chemical structures to enhance biological activity (Saldabol et al., 2002).

Physical Properties Analysis

The physical properties, such as solubility, melting points, and crystalline structure, are critical for understanding the compound's behavior in biological systems. Techniques like spectroscopy and diffraction studies provide insights into these aspects (Alaşalvar et al., 2013).

Chemical Properties Analysis

Chemical properties are closely tied to the compound's reactivity and stability. Studies on similar compounds have shown that modifications in the molecular structure can significantly impact their reactivity and potential as therapeutic agents (Demchenko et al., 2018).

Scientific Research Applications

Antituberculosis Activity

Compounds related to 2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide have shown significant activity against Mycobacterium tuberculosis. This includes derivatives such as α-[5-(2-Furyl)-1,2,4-triazol-3-ylthio] acethydrazide, which has been prepared alongside other related compounds, demonstrating notable antituberculosis effects (Mir, Siddiqui, & Comrie, 1970).

Halogenation and Nitration Reactions

The bromination and thiocyanation of related 2-substituted 4-(2-furyl)thiazoles have been studied, showing that these reactions are influenced by the reaction temperature and can lead to the formation of bromo-substituted derivatives. This research provides insights into the chemical behavior of furyl-thiazole compounds under different conditions (Saldabol, Popelis, & Slavinska, 2002).

Formation of 4,5-Dihydro-1,3-thiazoles

A study on allyl- and benzylsulfanyl-substituted 2-aza-1,3,5-trienes revealed that they could be easily transformed into polyfunctionalized 4,5-dihydro-1,3-thiazoles through deprotonation followed by intramolecular ring-closing. This highlights a pathway for creating new derivatives of thiazoles, which could be explored for various pharmacological applications (Nedolya, Tarasova, Albanov, & Trofimov, 2015).

Antifungal and Antibacterial Activity

Novel 1-[[4-(4-bromophenyl)-5-(2-furyl)-4H-1,2,4-triazole-3-yl]mercaptoacetyl]-4-alkyl/aryl-3-thiosemicarbazides and related derivatives were synthesized and evaluated for their in vitro antifungal activity. These compounds showed varying degrees of activity against several strains, demonstrating the potential of these derivatives in antimicrobial research (Terzioğlu Klip, Çapan, Gürsoy, Uzun, & Şatana, 2010).

Analgesic Properties

Research on (3-allyl-4-aryl-3H-thiazol-2-ylidene)-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]amine derivatives explored their potential analgesic properties. The study aimed at synthesizing compounds with analgesic effects and examining their structure-activity relationships, contributing to the development of new pain management solutions (Demchenko, Yeromina, Perekhoda, Bukhtiarova, Bobkova, & Demchenko, 2018).

properties

IUPAC Name

2-[[5-(furan-2-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2S2/c1-3-7-20-12(11-5-4-8-22-11)18-19-15(20)24-10(2)13(21)17-14-16-6-9-23-14/h3-6,8-10H,1,7H2,2H3,(H,16,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYBKWPWZKXESTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NC=CS1)SC2=NN=C(N2CC=C)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide
Reactant of Route 2
Reactant of Route 2
2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide
Reactant of Route 3
Reactant of Route 3
2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide
Reactant of Route 4
2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide
Reactant of Route 5
Reactant of Route 5
2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide
Reactant of Route 6
Reactant of Route 6
2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide

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